Belzutifan - 1672668-24-4

Belzutifan

Catalog Number: EVT-281408
CAS Number: 1672668-24-4
Molecular Formula: C17H12F3NO4S
Molecular Weight: 383.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Belzutifan is an inhibitor of hypoxia-inducible factor 2α (HIF-2α) used in the treatment of von Hippel-Lindau (VHL) disease-associated cancers. The HIF-2α protein was first identified in the 1990s by researchers at UT Southwestern Medical Center as a key player in the growth of certain cancers. Initially considered to be undruggable, a binding pocket was eventually discovered in the HIF-2α molecule which allowed for compounds to bind and inhibit these proteins. This discovery led to the initial development of belzutifan (at the time called PT2977), which was further developed by a spin-off company named Peloton Pharmaceuticals (which itself was eventually acquired by Merck in 2019). Belzutifan inhibits the complexation of HIF-2α with another transcription factor, HIF-1β, a necessary step in its activation - by preventing the formation of this complex, belzutifan can slow or stop the growth of VHL-associated tumors. Belzutifan received FDA approval for the treatment of select VHL-associated cancers on August 13, 2021.
Belzutifan is a Hypoxia-inducible Factor Inhibitor. The mechanism of action of belzutifan is as a Hypoxia-inducible Factor 2 alpha Inhibitor, and Cytochrome P450 3A4 Inducer.
Belzutifan is a small molecule inhibitor of hypoxia-inducible factor 2 alpha used to treat solid tumors in patients with von Hippel-Lindau disease. Belzutifan is associated with a low rate of minor serum enzyme elevations during therapy, but has not been linked to cases of clinically apparent liver injury.
Belzutifan is an orally active, small molecule inhibitor of hypoxia inducible factor (HIF)-2alpha (HIF-2a), with potential antineoplastic activity. Upon oral administration, belzutifan binds to and blocks the function of HIF-2alpha, thereby preventing HIF-2alpha heterodimerization and its subsequent binding to DNA. This results in decreased transcription and expression of HIF-2alpha downstream target genes, many of which regulate hypoxic signaling. This inhibits cell growth and survival of HIF-2alpha-expressing tumor cells. HIF-2alpha, the alpha subunit for the heterodimeric transcription factor HIF-2, is overexpressed in many cancers and promotes tumorigenesis.
Overview

Belzutifan, also known by its developmental code PT2977, is a small-molecule inhibitor of hypoxia-inducible factor-2 alpha (HIF-2α). It is primarily utilized in the treatment of renal cell carcinoma associated with von Hippel-Lindau disease. The compound received approval from the U.S. Food and Drug Administration in 2021, marking a significant advancement in targeted cancer therapies. Belzutifan's mechanism of action involves the inhibition of HIF-2α, a transcription factor that plays a crucial role in tumorigenesis under hypoxic conditions.

Source and Classification

Belzutifan was developed by Peloton Therapeutics, which was later acquired by Merck & Co. The compound falls under the classification of HIF-2α inhibitors and is categorized as an antineoplastic agent. Its development was guided by extensive research into the molecular pathways involved in renal cell carcinoma and the role of hypoxia-inducible factors in cancer biology.

Synthesis Analysis

Methods and Technical Details

The synthesis of belzutifan has been described through various methodologies, emphasizing efficiency and yield. A notable approach involves a 13-step synthesis that incorporates key intermediates derived from previous synthetic routes. This synthesis was characterized by high diastereoselectivity and advantageous separation techniques for diastereomeric mixtures during critical stages of production.

The synthesis has been documented in several publications, showcasing different aspects such as process optimization and pharmacokinetic enhancements .

Molecular Structure Analysis

Structure and Data

Belzutifan's molecular structure is characterized by its complex arrangement of fluorinated stereocenters and functional groups that contribute to its biological activity. The chemical formula for belzutifan is C17H16F3N1O4S1C_{17}H_{16}F_{3}N_{1}O_{4}S_{1}, with a molecular weight of approximately 391.37 g/mol.

  • Structural Features:
    • The compound contains an indanone core structure.
    • It features multiple fluorine atoms, which enhance its pharmacological properties.

The three-dimensional structure has been elucidated through X-ray crystallography, providing insights into its binding interactions with HIF-2α .

Chemical Reactions Analysis

Reactions and Technical Details

Belzutifan undergoes various chemical reactions during its synthesis, including:

  • Fluorination Reactions: Essential for introducing fluorine atoms into the structure, these reactions are critical for achieving the desired biological activity.
  • Dynamic Kinetic Resolution: This method is employed to improve the selectivity of certain reaction steps, particularly during late-stage modifications of chiral intermediates.
Mechanism of Action

Process and Data

Belzutifan functions by selectively inhibiting HIF-2α, thereby disrupting the transcriptional activation of genes involved in tumor growth and survival under low oxygen conditions. The mechanism involves:

  1. Binding Affinity: Belzutifan binds to HIF-2α with high affinity, preventing its interaction with coactivators necessary for gene transcription.
  2. Reduction of Tumorigenesis: By inhibiting HIF-2α activity, belzutifan reduces the expression of vascular endothelial growth factor (VEGF) and other pro-tumorigenic factors, leading to decreased tumor growth.

This mechanism highlights the therapeutic potential of targeting hypoxic pathways in cancer treatment .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Belzutifan exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data should be referenced from detailed experimental studies.

These properties are essential for formulating effective drug delivery systems .

Applications

Scientific Uses

Belzutifan is primarily used in oncology as a targeted therapy for patients with renal cell carcinoma associated with von Hippel-Lindau disease. Its applications extend beyond this indication as ongoing research explores its potential efficacy against other malignancies where HIF-2α plays a pivotal role.

Properties

CAS Number

1672668-24-4

Product Name

Belzutifan

IUPAC Name

3-[[(1S,2S,3R)-2,3-difluoro-1-hydroxy-7-methylsulfonyl-2,3-dihydro-1H-inden-4-yl]oxy]-5-fluorobenzonitrile

Molecular Formula

C17H12F3NO4S

Molecular Weight

383.3 g/mol

InChI

InChI=1S/C17H12F3NO4S/c1-26(23,24)12-3-2-11(13-14(12)17(22)16(20)15(13)19)25-10-5-8(7-21)4-9(18)6-10/h2-6,15-17,22H,1H3/t15-,16-,17+/m1/s1

InChI Key

LOMMPXLFBTZENJ-ZACQAIPSSA-N

SMILES

CS(=O)(=O)C1=C2C(C(C(C2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)F)O

Solubility

Insoluble

Synonyms

MK-6482; MK 6482; MK6482; PT2977; PT-2977; PT 2977; Belzutifan

Canonical SMILES

CS(=O)(=O)C1=C2C(C(C(C2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)F)O

Isomeric SMILES

CS(=O)(=O)C1=C2[C@@H]([C@@H]([C@@H](C2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.